3-Methoxyphenethylmagnesium bromide CAS number and chemical properties
3-Methoxyphenethylmagnesium bromide CAS number and chemical properties
An In-depth Technical Guide to 3-Methoxyphenethylmagnesium Bromide
Introduction
3-Methoxyphenethylmagnesium bromide is a Grignard reagent, a class of organometallic compounds renowned for their potent nucleophilicity and utility in the formation of carbon-carbon bonds. This guide offers a comprehensive overview of its chemical identity, synthesis, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. The strategic placement of the methoxy group on the phenyl ring influences the reagent's reactivity and provides a valuable building block for complex molecular architectures.
Chemical Identity and Properties
While specific experimental data for 3-Methoxyphenethylmagnesium bromide is not extensively published, its properties can be inferred from its structure and the general characteristics of Grignard reagents. It is typically prepared and used in solution, most commonly in tetrahydrofuran (THF).
| Property | Value | Source |
| CAS Number | 125159-92-4 | [1][2] |
| Molecular Formula | C9H11BrMgO | |
| Appearance | Typically a solution in an ethereal solvent (e.g., THF) | General knowledge of Grignard reagents |
| Solubility | Soluble in ethereal solvents like THF and diethyl ether | General knowledge of Grignard reagents |
Synthesis of 3-Methoxyphenethylmagnesium Bromide
The synthesis of 3-Methoxyphenethylmagnesium bromide follows the classical Grignard reaction protocol, involving the reaction of the corresponding organohalide with magnesium metal in an anhydrous ethereal solvent.
Starting Material: 3-Methoxyphenethyl bromide
The precursor for this Grignard reagent is 3-Methoxyphenethyl bromide, which has the CAS number 2146-61-4[3].
General Synthetic Protocol
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Preparation : All glassware must be rigorously dried to remove any traces of water. The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen.
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Activation of Magnesium : Magnesium turnings are placed in the reaction flask. Activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
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Initiation : A small amount of a solution of 3-methoxyphenethyl bromide in anhydrous THF is added to the activated magnesium. The reaction is initiated when a color change and/or gentle refluxing is observed.
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Addition : The remaining 3-methoxyphenethyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
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Completion : After the addition is complete, the mixture is typically stirred and refluxed for a period to ensure complete reaction. The resulting solution of 3-Methoxyphenethylmagnesium bromide is then ready for use.
Caption: Synthesis of 3-Methoxyphenethylmagnesium bromide.
Applications in Organic Synthesis
As a strong nucleophile and base, 3-Methoxyphenethylmagnesium bromide is a versatile tool for creating new carbon-carbon bonds. Its applications are central to the construction of complex molecules in pharmaceutical and chemical research[4].
Reactions with Carbonyl Compounds
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Aldehydes and Ketones : Grignard reagents react with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. This is a fundamental transformation in organic synthesis[4]. The reaction of 3-Methoxyphenethylmagnesium bromide with a ketone, for instance, would yield a tertiary alcohol containing the 3-methoxyphenethyl moiety.
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Esters and Acid Chlorides : The reaction with esters and acid chlorides typically results in the formation of tertiary alcohols, following a double addition of the Grignard reagent.
Reactions with Other Electrophiles
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Nitriles : Addition to nitriles, followed by acidic workup, yields ketones[4]. This provides a route to synthesize ketones with a 3-methoxyphenethyl group.
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Epoxides : Ring-opening of epoxides with Grignard reagents is a common method for forming carbon-carbon bonds and introducing a hydroxyl group.
Caption: Reaction pathway with a ketone.
Safety and Handling
Grignard reagents are highly reactive and require careful handling.
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Flammability : 3-Methoxyphenethylmagnesium bromide, typically in an ethereal solvent, is highly flammable[5]. It should be kept away from ignition sources.
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Reactivity with Water : It reacts violently with water and other protic solvents, releasing flammable gases. All reactions must be conducted under strictly anhydrous conditions[6].
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Corrosivity : It can cause severe skin burns and eye damage[5][6][7].
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Personal Protective Equipment (PPE) : Appropriate PPE, including flame-retardant lab coats, safety goggles, and gloves, must be worn when handling this reagent.
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Storage : It should be stored under an inert atmosphere in a tightly sealed container in a cool, dry, and well-ventilated area[6].
Conclusion
3-Methoxyphenethylmagnesium bromide is a valuable Grignard reagent for introducing the 3-methoxyphenethyl group into a wide range of organic molecules. Its utility in forming carbon-carbon bonds makes it a significant tool in the synthesis of complex targets, particularly within the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in the laboratory.
References
- PrepChem. (n.d.). Synthesis of 3-methoxyphenylmagnesium bromide.
- NextSDS. (n.d.). 3-METHOXYPHENETHYLMAGNESIUM BROMIDE — Chemical Substance Information.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Methoxyphenylmagnesium bromide, 1.0 M in 2-MeTHF.
- Sigma-Aldrich. (n.d.). 3-Methoxyphenylmagnesium bromide 1.0M in tetrahydrofuran.
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National Center for Biotechnology Information. (n.d.). 3-Methoxyphenylmagnesium bromide. PubChem Compound Database. Retrieved from [Link].
- NextSDS. (n.d.). 3-Methoxyphenylmagnesium bromide — Chemical Substance Information.
- TCI Chemicals. (n.d.). Safety Data Sheet: Phenylmagnesium Bromide (16% in Tetrahydrofuran, ca. 1mol/L).
- Sigma-Aldrich. (2025). Safety Data Sheet: 3-Methoxyphenylmagnesium bromide solution.
- IndiaMART. (n.d.). 3-Methoxyphenethylmagnesium bromide 0.5M in THF CAS NO:125159-92-4.
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National Center for Biotechnology Information. (n.d.). Methoxyphenylmagnesiumbromide. PubChem Compound Database. Retrieved from [Link].
- Sigma-Aldrich. (n.d.). 3-Methoxyphenylmagnesium bromide 1.0M in tetrahydrofuran.
- Fiveable. (2025). 4-methoxyphenylmagnesium bromide: Organic Chemistry Study....
- Guidechem. (2023). What are the applications of Magnesium Bromide in organic synthesis?.
- Knochel, P., & Krasovskiy, A. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.
- Google Patents. (n.d.). EP0790251A2 - Preparation and use of (3-alkoxyphenyl) magnesium chlorides.
- ChemicalBook. (2026). 3-METHOXYPHENETHYL BROMIDE | 2146-61-4.
- Benchchem. (2025). Application Notes and Protocols: 3,5-Dimethylbenzylmagnesium Bromide in Pharmaceutical Synthesis.
- Al-Harrasi, A., et al. (2002). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molecules, 7(3), 321-329.
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